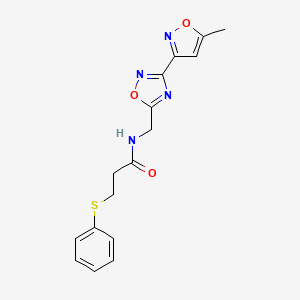

![molecular formula C19H22N4O2 B2474659 1,3,6-三甲基-5-((3-苯丙基)氨基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 941954-74-1](/img/structure/B2474659.png)

1,3,6-三甲基-5-((3-苯丙基)氨基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1,3,6-trimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are emerging scaffolds in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves several steps. For instance, one method involves the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of RANEY® Ni (70%) in acetic acid. This precursor is then methylated at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is complex and can be modified in various ways to achieve different properties. The core structure consists of a pyrimidine ring fused with a pyridine ring .Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines can undergo a variety of chemical reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .科学研究应用

合成和化学性质

吡啶并[2,3-d]嘧啶衍生物的合成和性质因其有趣的化学和潜在的生物活性而被广泛探索。例如,Gelling 和 Wibberley (1969) 讨论了从 3-氨基吡啶-4-羧酸合成各种吡啶并[3,4-d]嘧啶,展示了可能与合成所讨论化合物相关的技术。合成涉及用胺处理,得到吡啶并[3,4-d]嘧啶或中间体 3-氨基吡啶-4-羧酰胺,然后进行肼解和甲基化(Gelling & Wibberley, 1969)。

潜在药理活性

吡啶并[2,3-d]嘧啶衍生物的药理潜力一直是人们感兴趣的主题。Rauf 等人 (2010) 合成了脲酶抑制剂的衍生物并对其进行了表征,突出了吡啶并[2,3-d]嘧啶结构在药物化学中的多功能性。他们的工作证明了该化合物在设计脲酶等酶的抑制剂中的相关性(Rauf et al., 2010)。

抗菌和抗真菌应用

Alwan、Al Kaabi 和 Hashim (2014) 对吡啶并[1,2-a]嘧啶衍生物的研究,涉及某些氨基酸的席夫碱,展示了该化合物在抗菌和抗真菌应用中的潜力。他们的研究结果表明,这些衍生物对铜绿假单胞菌和金黄色葡萄球菌等菌株具有从良好到中等活性的可变抗菌活性,以及抗真菌活性(Alwan, Al Kaabi, & Hashim, 2014)。

新颖的合成方法

对该化合物研究的一个重要方面涉及创新的合成方法。Noguchi 等人 (1988) 报告了一步法制备吡啶并[3,4-d]嘧啶环系,这对于相关化合物的有效合成至关重要。他们的方法通过甲酰基三甲基嘧啶二酮与伯胺反应提供高产率,表明合成 1,3,6-三甲基衍生物的可行途径(Noguchi et al., 1988)。

作用机制

Target of Action

The compound belongs to the class of pyrido[2,3-d]pyrimidines , which are known to have a broad spectrum of activities . They have been found to inhibit various cancer targets, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors .

Mode of Action

Pyrido[2,3-d]pyrimidines are generally known to interact with their targets, leading to inhibition of the above-mentioned proteins and enzymes . This interaction can result in changes in cellular processes, potentially leading to the death of cancer cells.

Biochemical Pathways

The compound, being a pyrido[2,3-d]pyrimidine derivative, is likely to affect multiple biochemical pathways due to its broad spectrum of targets . These pathways include those regulated by the targets mentioned above, such as cell growth, cell cycle progression, and apoptosis.

Result of Action

The result of the compound’s action would depend on its specific targets and the cells in which these targets are expressed. Given its potential targets, the compound could lead to the inhibition of cell growth and induction of apoptosis in cancer cells .

未来方向

The future directions for research on pyrido[2,3-d]pyrimidines are promising. These compounds have shown a wide range of biological activities and have potential for development as therapeutic agents. Future research will likely focus on optimizing the synthesis of these compounds and further exploring their mechanisms of action .

属性

IUPAC Name |

1,3,6-trimethyl-5-(3-phenylpropylamino)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-13-12-21-17-15(18(24)23(3)19(25)22(17)2)16(13)20-11-7-10-14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKMOHDWUDVPSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NCCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474576.png)

![Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B2474580.png)

![9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(2E)-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2474585.png)

![2-[(2-Ethylphenyl)methoxy]benzoic acid](/img/structure/B2474587.png)

![5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2474588.png)

![2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2474595.png)

![3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2474598.png)

![2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2474599.png)